5-Fluoro-1H-pyrazolo[3,4-B]pyridine
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Overview
Description
5-Fluoro-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of a fluorine atom at the 5-position of the pyrazole ring imparts unique chemical and biological properties to this compound .
Mechanism of Action
Target of Action
Similar compounds have been found to target polo-like kinase 4 (plk4), a serine/threonine protein kinase involved in regulating cell mitosis and centriole duplication .
Mode of Action
It’s known that the compound undergoes n-1 benzylation, a process confirmed by 1h and 13c nmr spectroscopy, mass spectrometry, and single-crystal x-ray crystallography .
Biochemical Pathways
A related compound, 1h-pyrazolo[3,4-b]pyridines, has been synthesized from both a preformed pyrazole or pyridine .
Result of Action
Related compounds have shown strong fluorescence which can be distinguished by our eyes readily in dmso or under uv light (360 nm) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-B]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate. The final compound is obtained through further reactions involving meta-aminobenzoic acid and morpholine .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazolopyridine oxides.
Reduction: Formation of reduced pyrazolopyridine derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
5-Fluoro-1H-pyrazolo[3,4-B]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, particularly targeting tropomyosin receptor kinases (TRKs).
Medicine: Investigated for its anticancer properties, especially in the treatment of colorectal cancer, non-small cell lung cancer, glioblastoma, and head and neck squamous cell carcinoma.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: Lacks the fluorine atom at the 5-position.
2H-Pyrazolo[3,4-B]pyridine: An isomer with the hydrogen atom at the 2-position instead of the 1-position.
5-Bromo-1H-pyrazolo[3,4-B]pyridine: Contains a bromine atom instead of a fluorine atom at the 5-position.
Uniqueness: The presence of the fluorine atom at the 5-position of 5-Fluoro-1H-pyrazolo[3,4-B]pyridine imparts unique electronic and steric properties, enhancing its biological activity and making it a more potent inhibitor of TRKs compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
5-fluoro-1H-pyrazolo[3,4-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNOJSDJMLDYOIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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